molecular formula C15H15N3O6S B2898344 N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate CAS No. 338396-41-1

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate

Cat. No.: B2898344
CAS No.: 338396-41-1
M. Wt: 365.36
InChI Key: OMTNGMWZRPMOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate is a complex organic compound with the molecular formula C15H15N3O6S It is characterized by the presence of a nitroaniline group, a dimethylamino group, and a sulfamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate typically involves multiple steps. One common method starts with the nitration of aniline to form 4-nitroaniline. This is followed by the acylation of 4-nitroaniline with a suitable acylating agent to introduce the carbonyl group. The final step involves the reaction of the acylated product with dimethylamine and sulfamic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl{2-[(4-aminoanilino)carbonyl]phenyl}sulfamate.

Scientific Research Applications

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate involves its interaction with specific molecular targets. The nitroaniline group can participate in electron transfer reactions, while the sulfamate ester can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-nitroaniline: Similar structure but lacks the sulfamate ester group.

    N,N-Dimethyl-2,4-dinitroaniline: Contains an additional nitro group, leading to different chemical properties.

Uniqueness

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate is unique due to the presence of both the nitroaniline and sulfamate ester groups

Properties

IUPAC Name

[2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-6-4-3-5-13(14)15(19)16-11-7-9-12(10-8-11)18(20)21/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTNGMWZRPMOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.